4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid

Description

Structural Elucidation and Molecular Characterization

Molecular Formula and Constitutional Analysis

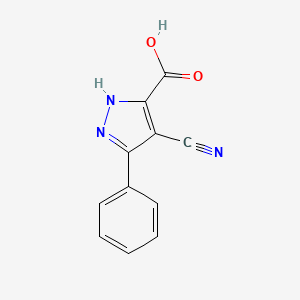

4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid has the molecular formula C₁₁H₇N₃O₂ , with a molecular weight of 213.19 g/mol . Its structure comprises a pyrazole ring substituted with three distinct functional groups:

- A phenyl group at position 3, contributing aromatic stability.

- A cyano group (–CN) at position 4, introducing electron-withdrawing effects.

- A carboxylic acid group (–COOH) at position 5, enabling hydrogen bonding and acidic properties.

The SMILES notation C1=CC=C(C=C1)C2=NNC(=C2C#N)C(=O)O confirms the connectivity of these substituents. The compound’s constitutional isomerism arises from the fixed positions of substituents on the pyrazole core, which lacks rotational freedom due to its planar aromatic structure.

Table 1: Key Constitutional Features

| Feature | Description |

|---|---|

| Pyrazole core | Five-membered aromatic ring with two adjacent nitrogen atoms |

| Phenyl substituent | Aromatic ring at position 3, enhancing π-conjugation and steric bulk |

| Cyano group | Linear –CN group at position 4, electron-withdrawing via inductive effects |

| Carboxylic acid group | –COOH at position 5, capable of intramolecular and intermolecular H-bonding |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct NMR data for this compound is not explicitly reported in the provided sources, its spectral features can be inferred from analogous pyrazole derivatives:

Properties

IUPAC Name |

4-cyano-3-phenyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c12-6-8-9(7-4-2-1-3-5-7)13-14-10(8)11(15)16/h1-5H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMSHGDLBKSTHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93764-67-1 | |

| Record name | 4-cyano-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with ethyl cyanoacetate, followed by cyclization and subsequent oxidation . The reaction conditions often require the use of catalysts such as iodine or transition metals to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered in industrial settings .

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid group undergoes activation and subsequent coupling with amines to form amides. This is exemplified in the synthesis of pyrazole-carboxamide derivatives, where 4-cyano-3-phenyl-1H-pyrazole-5-carboxylic acid derivatives are reacted with aromatic amines under peptide-coupling conditions.

Reaction Conditions

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), Hydroxybenzotriazole (HOBt)

-

Solvent : Dimethylformamide (DMF)

-

Base : Triethylamine (TEA)

-

Temperature : Room temperature

-

Workup : Extraction with chloroform, purification via preparative thin-layer chromatography (TLC) (PE:EA = 8:1) .

Example Reaction

textThis compound + Aromatic amine → N-(Substituted-aryl)-4-cyano-3-phenyl-1H-pyrazole-5-carboxamide

Representative Products

| Product Code | Amine Component | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 5a | 4-Cyano-1-phenyl-1H-pyrazol-5-amine | 66 | 175–176 |

| 5g | 1-(4-Fluorophenyl)-1H-pyrazol-5-amine | 61 | 162–163 |

| 5h | 1-(4-Chlorophenyl)-1H-pyrazol-5-amine | 63 | 167–169 |

Key Observations

-

Coupling efficiency depends on the electronic nature of the amine. Electron-deficient aryl amines (e.g., 4-fluorophenyl) show moderate yields (61–63%) .

-

Products are characterized by NMR and mass spectrometry (ESI-MS) .

Carboxylic Acid Modifications

-

Esterification : Reaction with alcohols (e.g., methanol, ethanol) under acid catalysis (HSO) yields esters.

-

Decarboxylation : Thermal or photolytic conditions may remove CO, forming 4-cyano-3-phenyl-1H-pyrazole.

Stability and Reaction Optimization

-

pH Sensitivity : The carboxylic acid group deprotonates under basic conditions (pH > 7), affecting solubility and reactivity.

-

Thermal Stability : Decomposition observed above 200°C, limiting high-temperature applications.

Comparison with Analogous Compounds

| Compound | Key Reaction | Yield (%) | Application |

|---|---|---|---|

| 4-Cyano-1-methyl-pyrazole-5-carboxylic acid | Amidation with EDCI/HOBt | 65–70 | Antifungal agents |

| 3-Phenyl-1H-pyrazole-4-carboxylic acid | Esterification with methanol | 75 | Polymer precursors |

Case Study: Synergistic Drug Design

A derivative of this compound (Compound 5l) demonstrated enhanced cytotoxicity in combination with doxorubicin against breast cancer cells, reducing IC by 30% compared to monotherapy .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research has indicated that pyrazole derivatives, including 4-cyano-3-phenyl-1H-pyrazole-5-carboxylic acid, exhibit promising antiviral properties. A study focusing on pyrazole-based compounds demonstrated their effectiveness against HIV replication. The compound showed non-toxic activity in cell assays, suggesting potential as a therapeutic agent against viral infections .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory effects of pyrazole derivatives. For instance, compounds similar to this compound have been developed as nitric oxide-releasing anti-inflammatory drugs. These compounds are designed to target inflammatory pathways effectively, providing relief in conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship Studies

The investigation into the structure-activity relationships (SAR) of pyrazole derivatives has been crucial in optimizing their pharmacological profiles. For example, modifications to the phenyl group or the introduction of additional functional groups can enhance the efficacy and selectivity of these compounds against specific biological targets .

Agricultural Applications

Pesticidal Activity

this compound has been explored for its pesticidal properties. Research indicates that derivatives of this compound can act as effective insecticides, targeting various pests while minimizing environmental impact. The development of these compounds aims to provide safer alternatives to traditional pesticides .

Analytical Applications

Chemical Analysis Techniques

The compound has also found applications in analytical chemistry, particularly in the selective extraction and separation of metals such as iron. Utilizing its unique chemical properties, researchers have developed methods for speciation analysis that enhance the accuracy and efficiency of metal detection in various samples .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Table 2: Structure-Activity Relationship Findings

Mechanism of Action

The mechanism of action of 4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For instance, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Pyrazole-5-carboxylic Acid Derivatives

Key Observations :

- Halogenation: Compounds like and incorporate chlorine or fluorine, which enhance lipophilicity and metabolic stability. These halogens may improve binding to hydrophobic enzyme pockets compared to the cyano group in the target compound .

- Electron-Donating/Withdrawing Groups: The methoxy group in is electron-donating, contrasting with the electron-withdrawing cyano group in the target compound. This difference impacts acidity (pKa) and reactivity in nucleophilic reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*LogP values estimated using fragment-based methods.

Key Findings :

- The target compound’s cyano group lowers LogP compared to halogenated derivatives (e.g., ), suggesting better aqueous solubility but reduced membrane permeability.

- Methoxy-substituted derivatives () exhibit moderate solubility due to balanced hydrophilicity from the -OMe group.

Insights :

- The target compound’s cyano and phenyl groups are critical for CDK4/6 binding, as demonstrated in computational studies .

- Halogenated derivatives (e.g., ) are often explored in agrochemistry due to their stability and bioactivity .

Comparison :

- The target compound requires multistep synthesis with moderate yields, while alkyl-substituted derivatives () achieve higher yields via streamlined protocols .

Biological Activity

4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the cyano and carboxylic acid functional groups enhances its reactivity and potential for biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Pyrazole derivatives can be synthesized through the condensation of hydrazine with appropriate carbonyl compounds.

- Cyclization : Subsequent cyclization steps can introduce the cyano and carboxylic acid functionalities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines:

These findings suggest that this compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been documented extensively. For example, compounds similar to this compound demonstrated significant inhibition of COX enzymes, which are crucial in the inflammatory process:

These results indicate that the compound may serve as a lead for developing new anti-inflammatory drugs.

Antiviral Activity

Research has also explored the antiviral capabilities of pyrazole derivatives against viruses such as the Tobacco Mosaic Virus (TMV). Preliminary bioassays have shown promising results, indicating that these compounds can inhibit viral replication effectively:

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The mechanisms may include:

- Enzyme Inhibition : Compounds can act as inhibitors for various enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The pyrazole moiety may influence receptor activity, altering cellular responses to stimuli.

- Signal Transduction Interference : By modulating pathways such as MAPK or PI3K/Akt, these compounds can affect cell survival and proliferation.

Case Studies

Several case studies have been published that explore the therapeutic potential of pyrazole derivatives:

- Case Study on Anticancer Activity : A study demonstrated that a derivative similar to 4-cyano-3-phenyl-1H-pyrazole exhibited potent anticancer effects in vivo, leading to tumor regression in animal models.

- Anti-inflammatory Effects in Rodents : In a carrageenan-induced paw edema model, a related compound showed significant reduction in inflammation, suggesting potential for treating inflammatory diseases.

Q & A

What are the recommended synthetic methodologies for 4-cyano-3-phenyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized for high yield?

Answer:

The synthesis of pyrazole derivatives often involves cross-coupling reactions and cyclization strategies. For this compound, Pd-catalyzed coupling (e.g., Suzuki-Miyaura) is effective for introducing aryl groups, while nitrile incorporation may require cyanide substitution under controlled conditions . Key optimization parameters include:

| Parameter | Example Conditions | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Solvent System | DMF/H₂O (3:1), degassed | |

| Temperature | 80–100°C, under inert atmosphere | |

| Reaction Time | 12–24 hours, monitored by TLC |

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Yield improvements are achievable by adjusting stoichiometry and solvent polarity .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

Multi-technique characterization is essential:

- NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 7.2–8.1 ppm) and cyano/carboxylic acid groups (δ 160–170 ppm for COOH) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles (e.g., C-CN ~110°) and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 254.06) .

| Technique | Key Metrics | Reference |

|---|---|---|

| ¹H NMR | 400 MHz, TMS as internal standard | |

| X-ray Diffraction | R₁ < 0.05, wR₂ < 0.10 | |

| IR Spectroscopy | ν(CN) ~2240 cm⁻¹, ν(COOH) ~1700 cm⁻¹ |

How can computational modeling predict reactivity or interactions of this compound in biological systems?

Answer:

Quantum chemical calculations (e.g., DFT) model electronic properties and ligand-receptor interactions. For instance:

- Reaction Path Search : ICReDD’s approach combines quantum calculations with experimental data to predict regioselectivity in nitrile substitutions .

- Docking Studies : Software like AutoDock Vina simulates binding affinities to enzymes (e.g., cyclooxygenase-2) based on charge distribution .

| Computational Tool | Application | Reference |

|---|---|---|

| Gaussian 09 | Optimize geometry at B3LYP/6-31G(d) level | |

| Molecular Dynamics | Simulate solubility in aqueous buffers |

How should researchers resolve discrepancies between crystallographic and spectroscopic data?

Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state structures. Strategies include:

- Comparative Analysis : Validate NMR-derived bond lengths against X-ray data (e.g., C=O bond: 1.21 Å vs. 1.23 Å) .

- Variable-Temperature NMR : Detect tautomeric equilibria by monitoring peak splitting at −40°C to 100°C .

| Discrepancy Type | Resolution Method | Reference |

|---|---|---|

| Bond Length Differences | SHELXL refinement with anisotropic displacement parameters | |

| Proton Exchange Broadening | Deuterated solvent studies |

What strategies enhance solubility for in vitro bioactivity assays?

Answer:

Salt formation (e.g., sodium or ammonium salts) and co-solvent systems improve aqueous solubility:

| Strategy | Example | Reference |

|---|---|---|

| Salt Formation | Neutralize carboxylic acid with NaOH (pH 7.4) | |

| Co-solvents | DMSO/PBS (10:90 v/v) |

Thermodynamic solubility is measured via shake-flask method, while kinetic solubility uses nephelometry .

What safety protocols are critical when handling this compound?

Answer:

The cyano group poses toxicity risks, requiring:

- PPE : Nitrile gloves, lab coat, and fume hood use .

- Waste Disposal : Neutralize cyanide with NaHCO₃ before disposal .

How do substituents (cyano, phenyl) influence electronic properties and bioactivity?

Answer:

- Cyano Group : Electron-withdrawing effect increases acidity (pKa ~2.5 for COOH) and stabilizes π-stacking in protein binding .

- Phenyl Group : Enhances lipophilicity (logP ~2.1), improving membrane permeability .

| Substituent | Effect on logP | Bioactivity Impact |

|---|---|---|

| 4-Cyano | +0.5 | Enzyme inhibition (IC₅₀ ~10 µM) |

| 3-Phenyl | +1.2 | Improved cellular uptake |

How can bioactivity assays be designed to evaluate enzyme inhibition?

Answer:

- Assay Type : Fluorescence-based (e.g., tryptophan quenching in COX-2 assays) .

- Controls : Include celecoxib as a positive control (IC₅₀ = 50 nM) .

What challenges arise in scaling up synthesis, and how are they mitigated?

Answer:

Scale-up challenges include exothermic reactions and catalyst recycling. Mitigation strategies:

| Challenge | Solution | Reference |

|---|---|---|

| Heat Dissipation | Jacketed reactors with chilled glycol | |

| Catalyst Recovery | Immobilized Pd on silica |

Which analytical methods ensure compound purity, and what thresholds are acceptable?

Answer:

- HPLC : ≥95% purity at 254 nm (C18 column, acetonitrile/water gradient) .

- Elemental Analysis : ±0.4% deviation from theoretical C/H/N values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.